molecular formula C13H16N2OS B12669848 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one CAS No. 69577-10-2

2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one

Cat. No.: B12669848
CAS No.: 69577-10-2
M. Wt: 248.35 g/mol
InChI Key: UOWPTFYGZGEOLW-UHFFFAOYSA-N
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Description

EINECS 274-049-3, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4CH3C(CN)(N2H2)CH3+H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 + \text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→CH3​C(CN)(N2​H2​)CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:

    Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.

    Oxidation: It can undergo oxidation reactions under specific conditions, leading to the formation of various oxidation products.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Decomposition: Typically carried out at elevated temperatures (around 70-90°C) in the presence of a solvent.

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Decomposition: The major product is nitrogen gas.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Substitution: Substituted derivatives of 2,2’-azobis(2-methylpropionitrile).

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers.

    Biological Studies: Employed in the study of free radical reactions and their effects on biological systems.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in drug delivery systems and other pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to form free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process can be represented as follows:

CH3C(CN)(N2H2)CH32CH3C(CN).+N2\text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 \rightarrow 2 \text{CH}_3\text{C}(\text{CN})\text{.} + \text{N}_2 CH3​C(CN)(N2​H2​)CH3​→2CH3​C(CN).+N2​

Comparison with Similar Compounds

Similar Compounds

    2,2’-azobis(2-methylbutyronitrile): Similar in structure but with a longer carbon chain.

    2,2’-azobis(isobutyronitrile): Another commonly used azo initiator with similar properties.

Uniqueness

2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a polymerization initiator and its ability to decompose at relatively low temperatures, making it suitable for a wide range of applications.

Properties

CAS No.

69577-10-2

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H16N2OS/c16-13-11-5-1-2-6-12(11)17-15(13)10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2

InChI Key

UOWPTFYGZGEOLW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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